Ned K

Cardioprotection Ischemia-Reperfusion Injury In Vivo Pharmacology

Ned K (CAS 2250019-90-8) is the optimal NAADP antagonist for myocardial infarction research, engineered from the Ned-19 scaffold for enhanced selectivity and solubility. It reduces infarct size to 25±3% of area at risk vs 41±5% for Ned-19—a 39% relative improvement. Unlike Ned-19, Ned K preserves physiological Ca²⁺ spark activity at concentrations up to 300 µM, minimizing confounding off-target effects. Validated in vivo for ischemia/reperfusion cardioprotection studies. Choose Ned K for maximal efficacy and cleaner data.

Molecular Formula C31H31N5O3
Molecular Weight 521.61
Cat. No. B1191972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNed K
Synonyms(1R,3S)-1-[3-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Molecular FormulaC31H31N5O3
Molecular Weight521.61
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ned K: A Rationally Designed NAADP Antagonist for Cardioprotection Research Procurement


Ned K (CAS 2250019-90-8) is a small-molecule antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP) signaling, developed through rational design from the Ned-19 scaffold by replacing the ortho-fluorine with a cyano group [1]. The compound (molecular formula C31H31N5O3; MW 521.61) is supplied as a powder with ≥98% HPLC purity and is soluble in DMSO (2 mg/mL, clear) . Ned K targets NAADP-mediated calcium release via two-pore channel 1 (TPC1), preventing lethal Ca2+ oscillations and mitochondrial permeability transition pore (mPTP) opening during ischemia/reperfusion injury .

Why Ned K Cannot Be Replaced by Other NAADP Antagonists Without Experimental Validation


NAADP antagonists exhibit marked differences in target engagement, selectivity profiles, and in vivo efficacy that preclude simple functional substitution. Ned K was engineered from Ned-19 to enhance solubility and selectivity [1]. Direct comparative data demonstrate that Ned K provides significantly greater infarct size reduction than Ned-19 in the same in vivo model (25 ± 3% vs. 41 ± 5% of area at risk; control 51 ± 9%) [1]. Furthermore, Ned-19 suppresses Ca2+ spark frequency at high concentrations (100 µmol/L), whereas Ned K does not alter spark frequency even at 300 µmol/L [1]. Other NAADP antagonists (e.g., BZ194, Ned-20) operate via distinct mechanisms (RyR1 binding vs. NAADP binding site antagonism) and have not been validated in cardiac ischemia/reperfusion models [2]. These data establish that pharmacological interchangeability within this class is not supported by evidence.

Ned K vs. Ned-19: Head-to-Head Quantitative Differentiation Evidence


In Vivo Myocardial Infarct Size Reduction: Ned K Significantly Outperforms Ned-19

In a mouse model of myocardial ischemia/reperfusion (30 min ischemia, 120 min reperfusion), intravenous administration of Ned K (5 min before reperfusion) reduced infarct size to 25 ± 3% of the area at risk, a significant reduction compared with vehicle control (51 ± 9%, P < 0.05) [1]. Under identical experimental conditions, Ned-19 produced only a non-significant reduction to 41 ± 5% [1]. The quantified difference between Ned K and Ned-19 is 16 percentage points (25% vs. 41% of area at risk), representing a 39% relative improvement in infarct size reduction compared with Ned-19.

Cardioprotection Ischemia-Reperfusion Injury In Vivo Pharmacology

In Vitro Cardiomyocyte Cell Death Protection: Ned K Demonstrates Superior Efficacy

In primary adult rat ventricular cardiomyocytes subjected to simulated ischemia and reperfusion (sIR), treatment with 10 µmol/L of Ned K or Ned-19 at reoxygenation significantly decreased cell death compared with vehicle [1]. Vehicle-treated cells showed 49 ± 5% cell death vs. 17 ± 3% in normoxic controls (P < 0.001) [1]. Ned K (10 µmol/L) reduced cell death to 16 ± 1% (P < 0.01), while Ned-19 (10 µmol/L) reduced cell death to 22 ± 1% (P < 0.01) [1]. The quantified difference between the two compounds is 6 percentage points, with Ned K achieving a 27% relative improvement in cell death reduction compared with Ned-19.

Cardiomyocyte Protection Cell Death Assay In Vitro Pharmacology

Selectivity Advantage: Ned K Does Not Suppress Physiological Ca2+ Sparks Unlike Ned-19

Ca2+ sparks represent physiological Ca2+ release from the sarcoplasmic reticulum via ryanodine receptors (RyR). Off-target inhibition of Ca2+ sparks can disrupt excitation-contraction coupling [1]. Ned K did not significantly alter Ca2+ spark frequency even at concentrations up to 300 µmol/L [1]. In contrast, Ned-19 at 100 µmol/L significantly inhibited Ca2+ spark frequency from 2.7 ± 0.4 sparks/s in controls to 0.9 ± 0.2 sparks/s (P < 0.01, n=3) [1]. This 67% reduction in spark frequency by Ned-19 indicates off-target RyR inhibition, whereas Ned K maintains normal Ca2+ spark activity.

Selectivity Profiling Ca2+ Sparks Ryanodine Receptor

Solubility Profile: Ned K Offers Practical Handling Advantages for In Vitro Assays

Ned K was rationally designed to improve solubility compared with the parent compound Ned-19 [1]. Ned K demonstrates solubility in DMSO at 2 mg/mL, yielding a clear solution . Some vendor-reported solubility values for Ned-19 vary widely (2 mg/mL to 125 mg/mL depending on preparation method) . The consistent solubility of Ned K across suppliers reduces batch-to-batch variability in experimental preparation.

Solubility DMSO Formulation

Ned K Application Scenarios: Where Head-to-Head Evidence Supports Its Prioritization


Preclinical Myocardial Ischemia/Reperfusion Injury Studies Requiring Maximal Infarct Size Reduction

Ned K is the optimal NAADP antagonist for in vivo murine models of myocardial infarction where the primary endpoint is infarct size reduction. Head-to-head data demonstrate that Ned K reduces infarct size to 25 ± 3% of area at risk compared with 41 ± 5% for Ned-19 and 51 ± 9% for vehicle control [1]. This 39% relative improvement over Ned-19 supports its selection for studies requiring maximal cardioprotective efficacy.

In Vitro Cardiomyocyte Protection Assays Requiring Preserved Ca2+ Spark Physiology

Ned K is indicated for experiments measuring ischemia/reperfusion-induced cardiomyocyte death where preservation of physiological Ca2+ spark activity is essential for data interpretation. Unlike Ned-19, which inhibits Ca2+ spark frequency by 67% at 100 µmol/L, Ned K does not alter spark frequency at concentrations up to 300 µmol/L [1]. This selectivity minimizes confounding off-target effects on excitation-contraction coupling.

NAADP Signaling Pathway Studies Requiring a Validated Reference Antagonist with In Vivo Efficacy

Ned K serves as a validated reference antagonist for NAADP signaling pathway investigation, supported by comprehensive in vitro and in vivo efficacy data. The compound has been shown to suppress NAADP-mediated Ca2+ oscillations, prevent mPTP opening, and reduce cell death in vitro [1]. In vivo validation demonstrates significant infarct size reduction, providing a robust reference standard for pathway interrogation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ned K

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.